molecular formula C14H27N3O3 B4724007 ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE

ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE

Cat. No.: B4724007
M. Wt: 285.38 g/mol
InChI Key: OUQAMIVGTBZQSZ-UHFFFAOYSA-N
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Description

ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is notable for its unique structure, which includes a piperazine ring substituted with an isobutyl group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE typically involves the reaction of 4-isobutylpiperazine with ethyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of solvents like dichloromethane or tetrahydrofuran (THF) can aid in the solubility of the reactants and the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-{[(4-ISOBUTYLPIPERAZINO)CARBONYL]AMINO}PROPANOATE is unique due to its specific substitution pattern on the piperazine ring, which can confer distinct biological activities and chemical properties compared to other similar esters.

Properties

IUPAC Name

ethyl 3-[[4-(2-methylpropyl)piperazine-1-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-4-20-13(18)5-6-15-14(19)17-9-7-16(8-10-17)11-12(2)3/h12H,4-11H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQAMIVGTBZQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCN(CC1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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